molecular formula C20H22F2N2O4S B3012438 N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide CAS No. 887198-84-7

N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B3012438
M. Wt: 424.46
InChI Key: KYKAESONEJBTTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide" is a benzamide derivative with potential pharmacological properties. Benzamides are a class of compounds known for their diverse biological activities, including antiarrhythmic, anti-acetylcholinesterase, and anti-inflammatory effects. The structure of the compound suggests it may interact with various biological targets due to the presence of a difluoromethoxy group, a piperidine ring, and a sulfonyl group.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of an amide bond between a benzoyl chloride and an amine. In the case of piperidine derivatives, the synthesis may include the use of benzenesulfonyl chloride with aminopiperidine under controlled conditions, followed by substitution reactions to introduce various functional groups . The synthesis of similar compounds has been reported, such as the preparation of N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide, where an aryllithium reaction with carbon dioxide was used to introduce the benzamide moiety .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized by spectral measurements such as IR, UV-Visible, 1H, and 13C NMR, and sometimes confirmed by X-ray crystallography . The presence of a piperidine ring and a sulfonyl group in the compound may influence its conformation and electronic properties, potentially affecting its biological activity.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. For instance, the presence of a piperidine ring can be involved in reactions with benzenesulfonyl chloride to form sulfonamides . The difluoromethoxy group may also participate in reactions, although specific reactions involving this group are not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of bulky substituents can increase the activity of the compound by affecting its basicity and interaction with biological targets . The presence of a difluoromethoxy group may also affect the compound's lipophilicity and membrane permeability, which are important factors in drug design.

properties

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-4-methyl-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O4S/c1-14-9-10-15(13-18(14)29(26,27)24-11-5-2-6-12-24)19(25)23-16-7-3-4-8-17(16)28-20(21)22/h3-4,7-10,13,20H,2,5-6,11-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKAESONEJBTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide

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